molecular formula C13H18N2O2 B2469046 tert-Butyl (4-aminocuban-1-yl)carbamate CAS No. 1936223-92-5

tert-Butyl (4-aminocuban-1-yl)carbamate

Cat. No.: B2469046
CAS No.: 1936223-92-5
M. Wt: 234.299
InChI Key: ZTSQEDHWSOZTLF-UHFFFAOYSA-N
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Description

Historical Context and Structural Significance of Cubane (B1203433) in Organic Chemistry

Cubane (C₈H₈) is a synthetic hydrocarbon featuring eight carbon atoms arranged at the vertices of a cube. wordpress.comwikipedia.org First synthesized in 1964 by Philip Eaton and Thomas Cole, its creation was a monumental achievement because it defied the prevailing belief that such a structure would be too strained to exist. wordpress.comprezi.com The molecule's carbon-carbon bonds are forced into highly acute 90-degree angles, a significant deviation from the ideal 109.5° tetrahedral angle, resulting in immense ring strain (approximately 166 kcal/mol). wikipedia.orgic.ac.uk

Despite this high strain energy, cubane is remarkably kinetically stable, a consequence of the absence of readily available decomposition pathways. wordpress.comwikipedia.orgic.ac.uk Its thermal decomposition requires temperatures exceeding 220°C. ic.ac.uk This unique combination of high potential energy and kinetic stability makes it a benchmark molecule in the study of chemical bonding and reactivity in strained systems. ic.ac.uk

PropertyValue
Chemical Formula C₈H₈
Molar Mass 104.15 g/mol wikipedia.org
Density 1.29 g/cm³ wikipedia.orgic.ac.uk
C-C Bond Distance 1.573 Å ic.ac.uk
C-H Bond Distance 1.118 Å ic.ac.uk
Appearance Transparent Crystalline Solid wikipedia.orgic.ac.uk
Strain Energy 166 kcal/mol ic.ac.uk

Evolution of Functionalized Cubanes: From Theoretical Curiosity to Synthetic Utility

Initially a subject of theoretical interest, the cubane scaffold has evolved into a valuable building block in various fields. nih.gov Its rigid, well-defined three-dimensional structure and inherent stability have made it an attractive component in materials science and medicinal chemistry. ic.ac.ukacs.org In materials science, cubane derivatives have been explored for their potential in creating liquid crystals, polymers, and high-energy-density materials like octanitrocubane. wordpress.comprezi.comic.ac.uk

In medicinal chemistry, the cubane cage is recognized as a privileged saturated bioisostere for the benzene (B151609) ring. nih.govresearchgate.netimsa.edu Replacing a flat aromatic ring with a three-dimensional cubane scaffold can significantly improve a drug candidate's pharmacokinetic properties, such as metabolic stability and solubility, while maintaining or enhancing its biological activity. nih.govresearchgate.net This is because the strained C-H bonds on the cubane core are strong, making them more resistant to metabolic degradation. nih.gov This bioisosteric replacement has led to the investigation of cubane derivatives in anti-cancer and anti-HIV screens. prezi.comic.ac.uk

Positional and Stereochemical Considerations in Cubane Functionalization

The functionalization of the cubane core presents unique challenges and opportunities related to positional isomerism and stereochemistry. The eight identical C-H bonds of the parent cubane offer the potential for extensive substitution, but controlling the position of these substituents is a significant synthetic hurdle. acs.org The substitution patterns are often described using terminology borrowed from aromatic chemistry:

1,4-disubstituted (para): Substituents are on opposite corners of the cube, with a linear relationship.

1,3-disubstituted (meta): Substituents are on corners of the same face, diagonal to each other.

1,2-disubstituted (ortho): Substituents are on adjacent corners.

Historically, accessing mono- and 1,4-disubstituted cubanes has been the most straightforward, often starting from the commercially available cubane-1,4-dicarboxylic acid. acs.orgdigitellinc.com However, the synthesis of 1,2- and 1,3-disubstituted isomers has been far more challenging, limiting the exploration of cubane as a bioisostere for ortho- and meta-substituted benzene rings. nih.govdigitellinc.com Recent advancements in synthetic methodologies, including C-H functionalization and cross-coupling reactions, are beginning to overcome these limitations. nih.govresearchgate.net

A key advantage of the cubane system is its rigid framework, which locks substituents into precise and fixed spatial arrangements. ic.ac.uk This rigidity ensures that the stereochemical information is retained throughout multi-step syntheses, a critical feature for designing complex molecules that require specific three-dimensional orientations to interact with biological targets.

Research Scope Focusing on tert-Butyl (4-aminocuban-1-yl)carbamate within Cubane Chemistry

This article focuses specifically on This compound , a key 1,4-disubstituted cubane derivative. This compound serves as a versatile and strategically important building block in cubane chemistry. Its structure features two key functional groups at opposite poles of the cubane cage: a primary amine (-NH₂) and a carbamate-protected amine (-NHBoc).

The presence of the tert-butyloxycarbonyl (Boc) protecting group is crucial. It allows for the selective chemical modification of the unprotected primary amino group without affecting the protected one. Subsequently, the Boc group can be easily removed under acidic conditions, revealing a second primary amine for further functionalization. This orthogonal protection strategy makes this compound an invaluable intermediate for the synthesis of more complex, asymmetrically substituted 1,4-diaminocubanes and other cubane-containing molecules for applications in drug discovery and materials science.

PropertyValue
IUPAC Name tert-butyl N-(4-aminocuban-1-yl)carbamate
CAS Number 1936223-92-5
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-aminocuban-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11(2,3)17-10(16)15-13-7-4-8(13)6-9(13)5(7)12(4,6)14/h4-9H,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSQEDHWSOZTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of Tert Butyl 4 Aminocuban 1 Yl Carbamate

Selective Deprotection of the tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.

The deprotection of the Boc group from tert-butyl (4-aminocuban-1-yl)carbamate proceeds via a standard acid-catalyzed elimination mechanism. The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.

The mechanism involves two primary pathways depending on the specific acid and conditions used. In the more common pathway, the carbonyl oxygen of the carbamate (B1207046) is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine (as its ammonium (B1175870) salt) and carbon dioxide. Alternatively, the ether oxygen can be protonated, leading to the direct elimination of isobutylene (B52900) and formation of the carbamic acid. The tert-butyl cation generated during the reaction can be scavenged by nucleophiles or can lose a proton to form isobutylene gas. The cubane (B1203433) cage itself is highly resistant to these acidic conditions, allowing for clean deprotection without degradation of the core structure.

Table 1: Common Reagents for Acid-Catalyzed Boc Deprotection
ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)20-50% TFA in Dichloromethane (DCM), room temperatureHighly effective and common; reaction is often complete within 1-2 hours. Volatile reagents are easily removed.
Hydrogen Chloride (HCl)4M HCl in 1,4-Dioxane or Methanol, room temperatureProvides the amine as a stable hydrochloride salt, which can be convenient for purification and storage.
Phosphoric Acid (H₃PO₄)Aqueous H₃PO₄ (85%), often with a co-solventA milder, less corrosive, and environmentally benign alternative to TFA and HCl. nih.gov
Sulfuric Acid (H₂SO₄)Dilute H₂SO₄ in Dichloromethane (DCM)An efficient and cost-effective reagent for the cleavage of Boc groups. ub.edu

In the synthesis of complex molecules containing multiple functional groups, orthogonal protecting group strategies are essential. nih.gov An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific and non-interfering reaction conditions. The Boc group is a key component of many such strategies due to its unique acid lability.

For a polyfunctionalized cubane derivative, the Boc group on the C4-amino function can be selectively removed while other protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group or the palladium-labile allyloxycarbonyl (Alloc) group, remain intact. sigmaaldrich.comnih.gov For example, treating a hypothetical cubane structure bearing both N-Boc and N-Fmoc groups with TFA would cleave only the Boc group, leaving the Fmoc group untouched. Subsequent treatment with a mild base like piperidine (B6355638) would then remove the Fmoc group, allowing for sequential functionalization of the two distinct amino groups. This orthogonality is crucial for the controlled, site-specific elaboration of complex cubane-based structures. researchgate.net

Table 2: Orthogonal Deprotection Schemes with the Boc Group
Protecting GroupCleavage ConditionBoc Group StabilityOrthogonality
Fmoc (9-fluorenylmethoxycarbonyl)Base (e.g., Piperidine in DMF)StableYes
Cbz (Carboxybenzyl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)StableYes
Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and allyl scavengerStableYes
TBDMS (tert-butyldimethylsilyl) etherFluoride ion (e.g., TBAF)StableYes

Derivatization of the Amino Functionality Post-Deprotection

Upon removal of the Boc group, the resulting 4-aminocuban-1-amine (or its monoammonium salt) possesses a free primary amino group that exhibits typical nucleophilic reactivity. This allows for a wide range of chemical modifications to introduce new functional groups and build more complex molecular architectures.

The free amino group of deprotected this compound readily undergoes acylation to form stable amide bonds. This is typically achieved by reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. Alternatively, direct condensation with a carboxylic acid can be accomplished using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). ucl.ac.uk

Alkylation of the aminocubane can be performed using alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction (e.g., with sodium cyanoborohydride), provides a more controlled method for mono-alkylation.

The nucleophilic aminocubane is a versatile precursor for the synthesis of other important functional groups.

Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides a straightforward and high-yielding route to cubane-substituted ureas and thioureas, respectively. nih.govnih.gov These reactions are typically rapid and proceed under mild conditions.

Sulfonamides: Treatment of the aminocubane with a sulfonyl chloride in the presence of a base like pyridine (B92270) yields the corresponding sulfonamide. This reaction provides a robust linkage and introduces the versatile sulfonyl functional group.

Table 3: Derivatization Reactions of the 4-Aminocuban-1-yl Moiety
DerivativeReagent TypeExample ReagentGeneral Conditions
AmideAcyl ChlorideAcetyl ChlorideBase (e.g., Triethylamine) in DCM
AmideCarboxylic AcidBenzoic AcidCoupling agent (e.g., DCC, HATU)
UreaIsocyanatePhenyl IsocyanateAprotic solvent (e.g., THF, DCM)
ThioureaIsothiocyanateMethyl IsothiocyanateAprotic solvent (e.g., THF, DCM)
SulfonamideSulfonyl ChlorideToluenesulfonyl ChlorideBase (e.g., Pyridine)

Reactivity of the Cubane Cage in the Presence of Carbamate Substitution

The cubane framework itself is not inert. The C-H bonds of cubane possess enhanced s-character compared to typical alkanes, rendering them more acidic. The reactivity of these bonds can be significantly influenced by substituents on the cage. The N-Boc-carbamate group, similar to an amide, can act as a directing group for the functionalization of the cubane cage itself.

Drawing an analogy from arene chemistry, amide and carbamate groups are known to be effective directed metalation groups (DMGs). wikipedia.orgbaranlab.orgnih.gov A DMG can coordinate to a strong organometallic base, such as an alkyllithium, and direct deprotonation to the adjacent, or ortho, position. In the context of this compound, the carbamate group can direct the lithiation of one of the C-H bonds on the cubane cage adjacent to the point of substitution. ic.ac.uk This generates a cubyl anion intermediate, which can then be trapped by a variety of electrophiles (e.g., CO₂, I₂, alkyl halides), allowing for the controlled and regioselective introduction of a new substituent onto the cubane framework. This strategy provides a powerful tool for achieving systematic and controlled substitution patterns that would be difficult to obtain through other methods. ic.ac.uk The presence of additional electron-withdrawing groups on the cubane cage can further enhance the acidity of the C-H bonds and increase the rate of metalation. ic.ac.uk

Cross-Coupling Reactions on Functionalized Cubanes

Historically, the application of transition metal-catalyzed cross-coupling reactions to the cubane scaffold has been challenging. chemrxiv.org The high strain energy of the cubane core makes it susceptible to metal-catalyzed valence isomerization, a competing reaction pathway that leads to decomposition of the cubane cage. chemrxiv.org Consequently, traditional palladium-catalyzed methods, which are widely used for C-C and C-heteroatom bond formation, have proven largely unsuccessful with cubane substrates. researchgate.net

However, recent advancements have overcome this limitation, enabling the use of cubanes in modern cross-coupling chemistry. A significant breakthrough has been the development of copper photoredox-catalyzed decarboxylative cross-coupling reactions. chemrxiv.orgprinceton.edu This methodology allows for the formation of C-N, C-C(sp³), C-C(sp²), and C-CF₃ bonds on the cubane framework. chemrxiv.orgprinceton.edu Starting from cubane carboxylic acids, which can be derived from compounds like this compound, this approach provides a versatile platform for diversification. The success of this copper-catalyzed system is attributed to the mechanism involving slow oxidative addition and rapid reductive elimination, which outcompetes the deleterious cage-opening isomerization pathways. chemrxiv.org

The scope of these copper-catalyzed reactions is broad, tolerating a variety of coupling partners. For instance, amination reactions can be performed with a range of heteroaromatic amines and amides. princeton.edu Similarly, arylation, alkylation, and trifluoromethylation reactions proceed in synthetically useful yields. princeton.edu These methods have been successfully applied to 1,4-, 1,3-, and 1,2-disubstituted cubane isomers, demonstrating the general utility of this approach for creating diverse functionalized cubane derivatives. princeton.edu

The development of these cross-coupling protocols is pivotal for the integration of cubane scaffolds into medicinal chemistry and materials science, as it allows for the late-stage functionalization of complex cubane-containing molecules. chemrxiv.orgic.ac.uk

Table 1: Examples of Copper-Catalyzed Cross-Coupling Reactions on Cubane Scaffolds
Reaction TypeCubane SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Amination1,4-Cubanedicarboxylic acid derivativeHeteroaromatic AmineCopper Photoredox1-Amino-4-carboxycubane derivative princeton.edu
Arylation1,3-Cubanedicarboxylic acid derivativeAryl boronic acidCopper Photoredox1-Aryl-3-carboxycubane derivative princeton.edu
Alkylation1,2-Cubanedicarboxylic acid derivativeAlkyl halideCopper Photoredox1-Alkyl-2-carboxycubane derivative princeton.edu
Trifluoromethylation1,4-Cubanedicarboxylic acid derivativeCF₃ sourceCopper Photoredox1-Trifluoromethyl-4-carboxycubane chemrxiv.org

Ring-Opening and Rearrangement Studies

The considerable strain energy of the cubane skeleton (approximately 166 kcal/mol) makes it susceptible to rearrangement and ring-opening reactions under certain conditions. ic.ac.uk While cubane itself is kinetically stable, the introduction of substituents can facilitate skeletal isomerization. ic.ac.ukwikipedia.org

A well-documented rearrangement of the cubane framework is its isomerization to cuneane, catalyzed by various metal ions, most notably Ag(I). chemrxiv.orgacs.org This transformation is believed to proceed through a nonclassical carbocation intermediate. acs.org The regioselectivity of this rearrangement in asymmetrically substituted cubanes is influenced by the electronic nature of the substituents. acs.orgnih.gov For instance, in 1,4-disubstituted cubanes, the rearrangement can lead to either 1,3- or 2,6-disubstituted cuneanes, with the outcome being predictable based on computational models that consider charge distribution in the transition state. acs.orgnih.gov Further heating of cuneane can lead to its rearrangement to cyclooctatetraene. blogspot.com

Electron-donating groups, such as the amino group in this compound, can influence the stability of the cubane cage. Cubylamines have shown a tendency to undergo ring-opening, a process that is initiated by the shift of electrons from the nitrogen lone pair into the strained cage. ic.ac.uk This proclivity for ring-opening is enhanced by the presence of an electron-withdrawing group at the C2 position, which creates a "push-pull" electronic effect that destabilizes the C1-C2 bond. ic.ac.uk It is noteworthy that the ammonium salts of cubylamines are significantly more stable, as protonation of the amino group mitigates its electron-donating ability. ic.ac.uk

In the context of cubane synthesis, the Favorskii rearrangement, a base-induced ring contraction of α-haloketones, has been a key step. wikipedia.orgblogspot.com While this reaction is fundamental to the construction of the cubane skeleton, it involves the formation of the cage rather than its opening. The quasi-Favorskii reaction has also been employed in synthetic sequences leading to cubane systems. total-synthesis.com

Table 2: Key Rearrangement and Ring-Opening Reactions of Cubane Derivatives
Reaction TypeStarting MaterialConditions/CatalystProduct(s)Key FeaturesReference
Skeletal IsomerizationSubstituted CubaneAg(I) saltsSubstituted CuneaneRegioselectivity is influenced by substituent electronics. chemrxiv.orgacs.org
Thermal RearrangementCubaneHeatCuneane, then CyclooctatetraeneStepwise isomerization to less strained isomers. blogspot.com
Ring OpeningCubylamineElectron-withdrawing group at C2Ring-opened productsFacilitated by a "push-pull" mechanism. ic.ac.uk
Ring Contraction (in synthesis)α-Haloketone precursorBase (e.g., KOH)Cubane carboxylic acidFavorskii rearrangement is a key step in cubane synthesis. wikipedia.org

Stereochemical Implications in Subsequent Transformations

The rigid, polycyclic structure of the cubane core has profound stereochemical implications for its derivatives. The carbon atoms of the cubane skeleton are stereocenters, and their fixed spatial arrangement leads to well-defined three-dimensional structures. nih.gov

In monosubstituted and disubstituted cubanes (1,2-, 1,3-, and 1,4-isomers), the molecules are achiral due to the presence of symmetry elements. nih.gov However, chirality arises in cubane derivatives with three or more non-identical substituents. nih.gov For such chiral molecules, two enantiomeric forms are possible, corresponding to clockwise and anticlockwise numbering of the cubane cage. nih.gov A proposed shorthand nomenclature designates these enantiomers as (C)- for clockwise and (A)- for anticlockwise, which simplifies the description of their absolute stereochemistry. nih.gov

Any chemical transformation occurring at a substituent on a chiral cubane scaffold will proceed within this fixed stereochemical environment. The rigid nature of the cubane cage means that the relative positions of the substituents are locked, which can influence the stereochemical outcome of reactions. The concept of "exit vectors," which describes the geometric arrangement of substituents around a molecular scaffold, is particularly relevant for cubane derivatives. researchgate.net The well-defined exit vectors of substituted cubanes make them valuable as bioisosteres of aromatic rings, mimicking the spatial presentation of substituents in ortho-, meta-, and para-substituted benzenes. chemrxiv.orgic.ac.uk

For a molecule like this compound, which is achiral, subsequent transformations that introduce a third, different substituent at one of the remaining C-H positions would generate a chiral molecule with a defined stereochemical relationship between the three substituents. The stereoselectivity of such a reaction would be influenced by the steric and electronic properties of the existing amino and carbamate groups. The rigid framework ensures that the stereochemical information is retained and transmitted throughout subsequent reaction sequences, a feature of significant interest in the design of complex, three-dimensional molecules for applications in drug discovery and materials science. ic.ac.uk

Exploration of Advanced Cubane Derivatives from Tert Butyl 4 Aminocuban 1 Yl Carbamate As a Building Block

Design and Synthesis of Multi-Functionalized Cubane (B1203433) Scaffolds

The capacity for selective reaction at the free amino group of tert-butyl (4-aminocuban-1-yl)carbamate is fundamental to the design of diverse, multi-functionalized cubane scaffolds. This reactive site is amenable to a variety of chemical transformations, including but not limited to acylation, alkylation, and arylation, thereby enabling the introduction of a wide array of chemical functionalities.

A primary and direct modification involves acylation through the reaction with various acid chlorides or anhydrides, leading to the formation of stable amide linkages. This method allows for the incorporation of numerous functional groups, ranging from simple alkyl and aryl moieties to more complex substituents that may contain additional reactive sites for subsequent modifications. For example, a reaction with acryloyl chloride would append a polymerizable vinyl group, whereas coupling with a protected amino acid would initiate the synthesis of innovative peptide-cubane hybrid structures.

The synthesis of unsymmetrical ureas and thioureas represents another significant application. The reaction of the free amino group with isocyanates and isothiocyanates yields the corresponding cubane-based ureas and thioureas. These functional groups are well-regarded for their capacity to form robust hydrogen-bonding networks, rendering them highly suitable for applications in the fields of supramolecular chemistry and organocatalysis.

The following table provides illustrative, albeit hypothetical, examples of synthetic transformations starting from this compound to generate multi-functionalized cubane scaffolds.

ReagentReaction TypeProductPotential Application
Acetyl chlorideAcylationtert-Butyl (4-acetamidocuban-1-yl)carbamateA stable intermediate for further synthetic elaboration.
Benzoyl isothiocyanateThiourea formationtert-Butyl (4-(3-benzoylthioureido)cuban-1-yl)carbamateComponent for supramolecular assemblies and anion recognition sensors.
4-Vinylbenzoyl chlorideAcylationtert-Butyl (4-(4-vinylbenzamido)cuban-1-yl)carbamateA monomer for the synthesis of novel cubane-containing polymers.
N-Boc-glycineAmide couplingtert-Butyl (4-(2-(tert-butoxycarbonylamino)acetamido)cuban-1-yl)carbamateA foundational element for the construction of peptidomimetics.

Incorporation of Cubane Amine Derivatives into Complex Molecular Architectures

The inherently rigid and three-dimensional geometry of the cubane core makes it a highly desirable scaffold for the assembly of complex molecular architectures. The mono-functional nature of this compound is particularly advantageous for its directed and controlled incorporation into larger molecular systems.

For instance, the free amino group can serve as an attachment point to graft the cubane unit onto a polymer backbone. This can be accomplished by reacting the amine with a polymer that has been pre-functionalized with reactive side chains, such as acid chlorides or epoxides. The resultant cubane-functionalized polymers are anticipated to display unique thermal and mechanical properties, attributable to the rigidity of the embedded cubane cages.

Furthermore, this cubane derivative can be integrated into macrocyclic or other cyclic frameworks. Through a reaction with a difunctional linker molecule, it is feasible to construct macrocycles wherein the cubane unit functions as a rigid, structure-directing corner element. Such constructs hold potential for applications in host-guest chemistry and molecular recognition.

Development of Cubane-Based Linkers and Spacers for Chemical Synthesis

The 1,4-disubstituted cubane framework is recognized as a bioisostere of the para-substituted benzene (B151609) ring, presenting a rigid, non-aromatic, and three-dimensional alternative. Following the removal of the Boc protecting group, the resulting 1,4-diaminocubane can be derivatized at both amino termini to generate rigid linkers and spacers for various applications in chemical synthesis and materials science.

Commencing with this compound, the free amino group can be reacted with a bifunctional molecule, such as a diacid chloride. A subsequent deprotection of the Boc group would unveil the second amino group, yielding a cubane-based linker with distinct reactive functionalities at each end. These heterobifunctional linkers are valuable tools for connecting different molecular entities with a precise and predictable spatial relationship.

The rigidity of the cubane core is a significant asset in the design of linkers for specialized applications, for example, in the field of antibody-drug conjugates (ADCs), where maintaining a well-defined distance between the antibody and the cytotoxic payload is critical for efficacy.

Linker PrecursorDeprotection StepFinal Linker StructureApplication
tert-Butyl (4-(4-(chlorocarbonyl)benzamido)cuban-1-yl)carbamateTreatment with Trifluoroacetic acid4-((4-Aminocuban-1-yl)carbamoyl)benzoyl chlorideA heterobifunctional linker for applications in bioconjugation chemistry.
tert-Butyl (4-(6-chlorohexanamido)cuban-1-yl)carbamateTreatment with Hydrochloric acidN-(4-Aminocuban-1-yl)-6-chlorohexanamideA spacer for use in solid-phase synthesis and combinatorial chemistry.

Spectroscopic and Analytical Characterization of Cubane Compounds

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For a compound like tert-butyl (4-aminocuban-1-yl)carbamate, both ¹H and ¹³C NMR would be crucial.

Due to the high symmetry of the 1,4-disubstituted cubane (B1203433) core, the ¹H NMR spectrum is expected to be relatively simple. The six protons on the cubane cage are chemically equivalent and would likely appear as a single, sharp singlet. The chemical shift of these protons is influenced by the cage strain and the electronic effects of the substituents. The nine protons of the tert-butyl group would also present as a sharp singlet, typically in the upfield region of the spectrum. The protons of the amine (NH₂) and carbamate (B1207046) (NH) groups would appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

The ¹³C NMR spectrum would similarly reflect the molecule's symmetry. The six methine carbons of the cubane cage would give rise to a single resonance. The two quaternary carbons of the cubane core, bonded to the amino and carbamate groups, would likely have distinct chemical shifts. The tert-butyl group would show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The carbonyl carbon of the carbamate would appear as a distinct peak in the downfield region of the spectrum.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity between protons and carbons, solidifying the structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cubane-H4.0 - 4.5-
Cubane-CH-45 - 55
Cubane-C-NH₂-50 - 60
Cubane-C-NHBoc-55 - 65
-C(CH₃)₃1.4 - 1.680 - 85
-C(CH₃)₃-28 - 30
-NH₂Variable-
-NH-Variable-
C=O-150 - 160

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₃H₂₀N₂O₂), HRMS would be used to measure the mass of the molecular ion with high accuracy.

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used to generate the molecular ion, likely the protonated species [M+H]⁺. The measured mass-to-charge ratio (m/z) would then be compared to the calculated theoretical mass of the proposed formula. The exceptional accuracy of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the loss of the tert-butyl group or the entire Boc-protecting group are common fragmentation pathways for N-Boc protected amines and would be expected for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for unambiguous structural confirmation.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a detailed view of the cubane cage's geometry and the conformation of the substituent groups. This technique would confirm the 1,4-substitution pattern on the cubane core and reveal any intermolecular interactions, such as hydrogen bonding involving the amine and carbamate groups, which dictate the crystal packing.

Interactive Data Table: Expected Crystallographic Parameters

Parameter Expected Value
Crystal SystemDependent on packing
Space GroupDependent on packing
C-C bond length (cubane)~1.55 - 1.57 Å
C-C-C bond angle (cubane)~90°
C-N bond length~1.45 - 1.48 Å
C=O bond length~1.20 - 1.23 Å

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and the carbamate, typically in the region of 3200-3400 cm⁻¹. The C=O stretch of the carbamate group would give a strong absorption band around 1680-1720 cm⁻¹. The C-H stretching vibrations of the cubane cage and the tert-butyl group would be observed around 2900-3000 cm⁻¹. The unique skeletal vibrations of the cubane core may also give rise to characteristic peaks in the fingerprint region.

Raman spectroscopy, which is sensitive to non-polar bonds, would be complementary to IR spectroscopy. It would be particularly useful for observing the symmetric vibrations of the cubane cage.

Interactive Data Table: Key Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine & carbamate)Stretching3200 - 3400
C-H (cubane & alkyl)Stretching2900 - 3000
C=O (carbamate)Stretching1680 - 1720
N-HBending1550 - 1650
C-NStretching1200 - 1350

Chromatographic and Purity Analysis Techniques (HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) would be the method of choice.

A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier, would likely be developed. The retention time of the compound would be a characteristic property under specific chromatographic conditions. The purity of the compound would be determined by the area percentage of its peak in the chromatogram, ideally showing a single major peak.

Gas Chromatography (GC) could also be employed, potentially after derivatization to increase the compound's volatility. The choice between HPLC and GC would depend on the thermal stability and volatility of the compound.

Theoretical and Computational Chemistry Studies of Aminocubane Systems

Quantum Mechanical Investigations of Cubane (B1203433) Strain Energy and Electronic Structure

The cubane molecule is a landmark in the study of strained hydrocarbons, characterized by its unique cubic geometry where the carbon atoms are forced into unnatural 90° bond angles. This deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon results in significant angle strain and bond eclipsing strain, collectively known as ring strain.

Quantum mechanical calculations have been instrumental in quantifying this strain. The strain energy (SE) of the parent cubane has been a subject of both experimental and theoretical interest. Computational studies using methods like Density Functional Theory (DFT) have provided values that align well with experimental data. For instance, calculations at the DFT-B3LYP/6-31G* level of theory, using homodesmotic reactions, place the strain energy of cubane at approximately 169.13 kcal/mol. nih.gov Other computational approaches have reported similar values, such as 157.5 kcal/mol. mdpi.com This high strain energy is a defining feature of the cubane skeleton.

The introduction of substituents onto the cubane cage can modulate this strain. The nature of the substituent group influences the electronic structure of the cage and, consequently, its stability. Studies have shown that electron-withdrawing groups can reduce the repulsion between the C-C bonds in the cage, leading to a release of strain, particularly for isomers with fewer substituents. nih.gov However, as the number of substituents increases, steric repulsion between the groups can introduce new strain, counteracting the electronic effects. nih.gov For example, the strain energy of octanitrocubane is calculated to be significantly higher than that of the parent cubane, while octaazidocubane has a comparable strain energy. nih.gov

Below is a table summarizing the calculated strain energies for cubane and some of its derivatives, illustrating the effect of functionalization.

CompoundNumber of SubstituentsComputational MethodCalculated Strain Energy (kcal/mol)
Cubane0DFT-B3LYP/6-31G*169.13 nih.gov
Octanitrocubane8Isodesmotic Reaction257.20 nih.gov
Octaazidocubane8Isodesmotic Reaction166.48 nih.gov

This table presents data from computational studies on the strain energy of cubane and its derivatives.

Quantum chemical methods also provide a detailed picture of the electronic structure of the cubane core. Calculations have determined the precise geometric parameters of the molecule. For instance, DFT B3PW91/QZVP calculations show C-C bond lengths of 156.1 pm and CCC bond angles of 90.0°, in close agreement with experimental findings. mdpi.com This confirms the highly constrained cubic geometry. The electronic properties of cubane-based systems, including aminocubanes, can be further analyzed through methods that evaluate orbital energies and charge distributions, which are critical for predicting reactivity. chemrxiv.org

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. It allows chemists to map out the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. This analysis provides a step-by-step view of the reaction pathway and the energy barriers that must be overcome, offering deep insights into reaction feasibility and kinetics.

For cubane systems, DFT has been employed to study various transformations, a notable example being the metal-catalyzed rearrangement of cubane to cuneane. chemrxiv.orgnih.gov High-level DFT computations have elucidated the complex mechanism of this reaction when catalyzed by Ag(I) salts. The calculations revealed that the reaction proceeds through an initial oxidative addition of the Ag(I) catalyst to one of the C-C bonds of the cubane cage. nih.gov This is followed by the cleavage of a C-Ag bond and a subsequent, dynamically concerted carbocation rearrangement to form the cuneane product. nih.gov By calculating the energies of the transition states and intermediates along this pathway, researchers can understand why Ag(I) is a particularly effective catalyst compared to other metals. chemrxiv.org

Another application of DFT in reaction pathway analysis is the theoretical study of the dehydrogenation of cubane to form the hypothetical cubic octa-carbon (C₈). mdpi.com Computational chemists have modeled the stepwise removal of hydrogen pairs from the cubane molecule. For each step, they calculated the molecular structures of the intermediates and the transition states connecting them. mdpi.com This type of analysis helps in assessing the thermodynamic and kinetic viability of a proposed synthetic route, even for molecules that have not yet been synthesized.

The general process of using DFT for reaction pathway analysis involves:

Geometry Optimization: The structures of reactants, products, and all potential intermediates and transition states are optimized to find their lowest energy conformations.

Energy Calculation: The single-point energies of the optimized structures are calculated with a high level of theory and a large basis set to obtain accurate energy values.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Pathway Mapping: The calculated energies are used to construct a reaction energy profile, which visually represents the energy changes as the reaction progresses from reactants to products. researchgate.netpku.edu.cn

This detailed computational approach is indispensable for understanding and predicting the complex chemical behavior of strained systems like aminocubanes.

Molecular Modeling and Conformational Analysis of Functionalized Cubanes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org

For tert-Butyl (4-aminocuban-1-yl)carbamate, the key rotatable bonds are within the tert-butylcarbamate (B1260302) group, specifically the C-N and C-O bonds. While the amino group (-NH₂) at the 4-position has some rotational freedom, the tert-butylcarbamate group at the 1-position is much larger and its conformation is more significant in defining the molecule's steric profile.

The analysis involves considering:

Steric Hindrance: The bulky tert-butyl group ((CH₃)₃C) creates significant steric hindrance. Different rotational conformers will place this group in different positions relative to the cubane cage and the rest of the carbamate (B1207046) linkage. The most stable conformer will be the one that minimizes steric clashes. organicchemistrytutor.comlibretexts.org For example, rotation around the N-C(O) bond will be governed by the steric interactions between the tert-butyl group and the cubane cage.

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where atoms or groups are positioned to minimize eclipsing, are generally lower in energy than eclipsed conformations. libretexts.org

Intramolecular Interactions: Although less likely in this specific molecule due to the rigid separation by the cubane core, in other functionalized cubanes, hydrogen bonding or dipole-dipole interactions between substituents could influence conformational preferences.

Computational methods can be used to calculate the relative energies of different conformers. By systematically rotating the key dihedral angles and performing energy calculations for each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations.

The principles of conformational analysis are often illustrated using simpler acyclic molecules like butane, where the energetic differences between anti, gauche, and eclipsed conformations are well-established.

Butane Conformer (C2-C3 rotation)Dihedral Angle (CH₃-C-C-CH₃)Relative Energy (kJ/mol)Stability
Anti180°0Most Stable
Gauche60°3.8 libretexts.orgLess Stable
Eclipsed (H, CH₃)120°16 libretexts.orgUnstable (Transition State)
Syn (Cis)19 libretexts.orgLeast Stable (Transition State)

This table illustrates the energy costs associated with different conformations in butane, a model system for understanding steric and torsional strain.

For this compound, molecular modeling would predict that the bulky tert-butyl group orients itself to be as far away from the rigid cubane core as possible to minimize steric repulsion, thus defining the molecule's most probable three-dimensional shape.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry is not only descriptive but also predictive. By analyzing the electronic structure of a molecule, it is possible to predict its reactivity (i.e., how readily it will react) and selectivity (i.e., which site on the molecule will react and which product will form).

Prediction of Reactivity: A molecule's reactivity is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). Computational methods can calculate the energies and visualize the spatial distribution of these orbitals. Regions of the molecule where the HOMO density is highest are likely to be the sites of nucleophilic attack, while regions of high LUMO density are susceptible to electrophilic attack.

For functionalized cubanes, the nature and position of substituents significantly alter the electronic landscape of the cage. An electron-donating group like an amino group will raise the energy of the HOMO, making the molecule more nucleophilic. Conversely, an electron-withdrawing group would lower the LUMO energy, making it a better electrophile.

Another powerful tool is Natural Bond Orbital (NBO) analysis. For a 1,6-disubstituted cubane, NBO analysis of the σ- and σ*-orbitals of the various C-C bonds revealed that the bond with the highest σ-orbital energy was the most nucleophilic and therefore the most likely to react. chemrxiv.org This kind of detailed analysis allows for precise predictions of which bond in the strained cubane system is most susceptible to cleavage or chemical attack.

Prediction of Selectivity: When a reaction can lead to multiple products, computational methods can predict the selectivity (chemo-, regio-, and stereoselectivity) by comparing the activation energies of the competing reaction pathways. The pathway with the lowest activation energy barrier will be the fastest and will lead to the major product, according to transition state theory.

For example, in the Ag(I)-catalyzed rearrangement of a substituted cubane, DFT calculations can be used to map the pathways leading to different possible cuneane isomers. chemrxiv.org By comparing the calculated energy barriers for each pathway, one can predict which isomer will be formed preferentially. chemrxiv.orgnih.gov This predictive power is invaluable in synthetic chemistry for designing reactions that yield a desired product with high efficiency. Furthermore, computational screening of different catalysts or ligands can identify systems that not only increase the reaction rate but also enhance selectivity for a specific outcome. nih.gov

Future Prospects and Research Directions in Functionalized Cubane Chemistry

Innovations in Green Chemistry Approaches for Cubane (B1203433) Synthesis

The original syntheses of the cubane core, while groundbreaking, often relied on harsh conditions and hazardous reagents, such as carcinogenic benzene (B151609), limiting their accessibility and scalability. imsa.edu Recognizing these drawbacks, the field is moving towards more sustainable and environmentally friendly methodologies. A significant push is being made to replace toxic solvents and reagents with safer alternatives; for example, substituting toluene (B28343) for benzene in established synthetic routes. imsa.edu

Continuous-flow photochemistry represents a major leap forward in green cubane synthesis. researchgate.net This technique not only improves safety and control over highly energetic photochemical reactions but also facilitates scalability. nih.gov Researchers have successfully employed flow photoreactors to produce kilograms of key precursors like dimethyl cubane-1,4-dicarboxylate. nih.gov Another innovative approach replaces harsh acidic conditions for ketal hydrolysis with a combination of benzophenone (B1666685) and acetonitrile (B52724), a change that obliterates an energy-intensive step in the classic synthesis. chemistryworld.com These advancements are crucial for reducing waste, minimizing energy consumption, and making cubane building blocks more commercially viable and accessible for research. researchgate.networdpress.com

Table 1: Comparison of Cubane Synthesis Approaches

Feature Traditional Synthesis (e.g., Eaton, 1964) Emerging Green Approaches
Starting Materials Often involves 2-cyclopentenone, bromine, N-bromosuccinimide. wikipedia.org Focus on less hazardous alternatives and more efficient precursors.
Solvents Use of carcinogenic solvents like benzene and carbon tetrachloride. imsa.eduwikipedia.org Substitution with safer solvents like toluene; use of acetonitrile. imsa.educhemistryworld.com
Key Reactions Diels-Alder dimerization, photochemical [2+2] cycloaddition, multiple Favorskii rearrangements. wikipedia.org Continuous-flow photochemistry, photosensitized reactions. nih.govchemistryworld.com
Energy/Waste Energy-intensive steps (e.g., hydrolysis); generation of significant hazardous waste. researchgate.netchemistryworld.com Reduced energy consumption, minimized waste streams, improved atom economy. researchgate.net

| Scalability | Challenging and hazardous to perform on a large scale. nih.gov | Flow chemistry enables safer and more efficient kilogram-scale production. nih.gov |

Development of New Protecting Group Strategies for Cubane Amines

As the complexity of target molecules containing the cubane scaffold increases, the need for sophisticated and orthogonal protecting group strategies becomes paramount. For molecules like tert-Butyl (4-aminocuban-1-yl)carbamate, the tert-butoxycarbonyl (Boc) group is a common choice for protecting one of the amino functionalities. organic-chemistry.orgfishersci.co.uk The Boc group is advantageous due to its stability under a range of conditions and its straightforward removal with acid. fishersci.co.ukmasterorganicchemistry.com

However, the future of cubane chemistry will demand a more extensive toolbox of protecting groups that can be selectively removed in the presence of others. jocpr.com Orthogonal protecting groups, such as Fmoc (removable with base) and Cbz (removable by hydrogenolysis), will be essential for the stepwise functionalization of polyaminocubanes. masterorganicchemistry.comjocpr.com Research is focused on adapting these established protecting groups to the unique steric and electronic environment of the cubane cage and developing novel protecting groups with tailored reactivity. The goal is to create robust strategies that allow chemists to precisely control the sequence of reactions on multifunctional cubane scaffolds without compromising the strained cage structure. organic-chemistry.org

Table 2: Common Protecting Groups for Amines and Their Applicability

Protecting Group Abbreviation Installation Reagent Cleavage Conditions Orthogonality Notes
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Strong acid (e.g., TFA, HCl). fishersci.co.ukmasterorganicchemistry.com Orthogonal to Cbz and Fmoc groups. Stable to base and hydrogenolysis.
Carboxybenzyl Cbz (or Z) Benzyl chloroformate Catalytic hydrogenolysis (e.g., H₂, Pd/C). masterorganicchemistry.com Orthogonal to Boc and Fmoc groups. Stable to acidic and basic conditions.

Chemo- and Regioselective Functionalization Methodologies

A primary challenge in cubane chemistry is the precise functionalization of its C-H bonds. researchgate.net Significant progress has been made in moving beyond functional group interconversions of the carboxylic acids derived from classic syntheses. acs.org Modern methodologies now allow for highly chemo- and regioselective modifications.

Directed ortho-metalation has proven to be a powerful tool, where a directing group on the cubane ring guides metallation to an adjacent position, which can then be quenched with an electrophile. researchgate.net Another key strategy involves metal-halogen exchange on iodinated cubanes, which generates cubyl nucleophiles that can be used in subsequent reactions. acs.orgresearchgate.net

Perhaps the most transformative developments are in transition-metal-catalyzed cross-coupling reactions. While early attempts at Suzuki, Negishi, and Stille couplings with cubane nucleophiles were met with challenges, recent breakthroughs have been made. nih.govacs.orgresearchgate.net For instance, copper photoredox-catalyzed cross-coupling reactions have been developed to form previously elusive cubane–N, cubane–C(sp³), and cubane–CF₃ bonds. nih.gov These catalytic C-H functionalization and cross-coupling methods are critical for enabling the late-stage modification of complex molecules and for systematically building libraries of cubane derivatives with diverse substitution patterns. researchgate.net

Table 3: Summary of Regioselective Functionalization Methods for Cubane

Methodology Description Key Reagents/Catalysts Position Control
Directed Metalation A functional group (e.g., amide) directs a strong base to deprotonate a specific adjacent C-H bond. researchgate.net Lithium bases (e.g., LiTMP), alkyl zinc. researchgate.net High regioselectivity at the position ortho to the directing group.
Metal-Halogen Exchange An organolithium reagent swaps with a halogen (typically iodine) on the cubane core to form a cubyllithium species. acs.orgresearchgate.net tert-Butyllithium, n-Butyllithium. Functionalization occurs at the site of the original halogen.
C-H Activation Direct conversion of a C-H bond to a C-functional group bond, often catalyzed by a transition metal. researchgate.net Palladium catalysts. researchgate.net Can be programmed for mono-, di-, or multi-arylation depending on conditions. researchgate.net

| Photoredox Cross-Coupling | Uses light and a photocatalyst to enable cross-coupling reactions under mild conditions. nih.gov | Copper catalysts, photoredox catalysts. | Enables formation of challenging bonds (e.g., cubane-N) at specific sites. nih.gov |

Expanding the Chemical Space of Cubane-Derived Building Blocks

The ultimate goal of advancing synthetic methodologies is to expand the accessible chemical space of cubane-derived building blocks for applications in drug discovery and materials science. biosynth.comresearchgate.net Starting from commercially available precursors like cubane-1,4-dicarboxylic acid and its esters, researchers are creating a diverse collection of novel molecules. biosynth.comcapes.gov.bracs.org

The development of functionalization techniques has enabled the synthesis of cubanes bearing a wide array of functional handles. This includes the first examples of borylated and phosphorus-containing cubanes, as well as those functionalized with zinc, tin, and silicon. acs.orgresearchgate.net These new building blocks serve as versatile intermediates for incorporation into larger molecules through established synthetic transformations. acs.orgcapes.gov.br By expanding the library of available 1,2-, 1,3-, and 1,4-disubstituted cubane precursors, chemists can more effectively mimic ortho-, meta-, and para-substituted benzene rings, respectively. nih.govyoutube.com This expansion is crucial for systematically exploring the structure-activity relationships of cubane-containing pharmaceuticals and materials, ultimately validating its role as a superior bioisostere. enamine.netnih.gov

Q & A

Basic: What synthetic strategies are effective for preparing tert-Butyl (4-aminocuban-1-yl)carbamate, and how are intermediates purified?

Methodological Answer:
Synthesis typically involves multi-step protocols under inert conditions. For cubane-based carbamates, key steps include:

  • Boc Protection: Reacting the cubane amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM, catalyzed by DMAP or triethylamine .
  • Intermediate Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate intermediates. Purity is verified via TLC and HPLC (≥95% purity) .
  • Challenges: Cubane’s strained geometry may require low temperatures (-20°C to 0°C) to minimize side reactions .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign signals using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28-30 ppm (¹³C) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the cubane core .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray Crystallography: SHELXL ( ) refines crystal structures, while ORTEP-3 ( ) visualizes thermal ellipsoids. Cubane derivatives often crystallize in orthorhombic systems with Z’=1 .

Advanced: How do steric and electronic effects of the tert-butyl group influence derivatization reactions?

Methodological Answer:

  • Steric Hindrance: The tert-butyl group restricts nucleophilic attack at the carbamate carbonyl, necessitating bulky bases (e.g., DBU) for deprotection .
  • Electronic Effects: Electron-donating tert-butyl stabilizes the carbamate via hyperconjugation, slowing hydrolysis. Kinetic studies (pH 7.4 buffer, 37°C) show a half-life >48 hours .
  • Case Study: In Suzuki couplings, steric bulk reduces coupling efficiency with arylboronic acids (e.g., 60% yield vs. 85% for methyl analogs) .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Methodological Answer:

  • Data Reconciliation:
    • Compare SHELXL-refined bond lengths with DFT-optimized structures (B3LYP/6-31G*). Discrepancies >0.02 Å may indicate crystal packing effects .
    • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions distorting bond angles .
  • Example: Cubane C-C bonds in X-ray structures often appear elongated (~1.58 Å) vs. computational values (1.55 Å) due to thermal motion .

Advanced: What computational approaches predict the reactivity of this compound in drug discovery contexts?

Methodological Answer:

  • Molecular Docking: AutoDock Vina screens potential targets (e.g., kinase enzymes). The cubane core’s rigidity favors entropy-driven binding, but low solubility may require logP optimization .
  • MD Simulations (AMBER): Simulate binding stability with proteins (e.g., 100 ns trajectories). Cubane derivatives show reduced conformational flexibility, enhancing target residence time .
  • ADMET Prediction: SwissADME estimates moderate bioavailability (F=30-40%) due to high topological polar surface area (TPSA >80 Ų) .

Advanced: What challenges arise in enantioselective synthesis of chiral cubane-carbamate derivatives?

Methodological Answer:

  • Chiral Catalysts: Use Jacobsen’s thiourea catalysts for asymmetric alkylation of cubane amines (up to 80% ee) .
  • Resolution Techniques: Chiral HPLC (Chiralpak IA column, hexane/IPA) separates enantiomers. Absolute configuration is assigned via CD spectroscopy or anomalous X-ray scattering .
  • Case Study: tert-Butyl (R)-4-aminocuban-1-yl carbamate showed 3x higher activity in serotonin receptor assays than the (S)-enantiomer .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability: TGA/DSC shows decomposition >200°C. Short-term storage at -20°C in amber vials is recommended .
  • pH Stability:
    • Acidic Conditions (pH <3): Rapid Boc deprotection occurs (t₁/₂ = 2 hours in 1M HCl) .
    • Neutral/Basic Conditions (pH 7-9): Stable for >1 week. Hydrolysis accelerates above pH 10 .

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